An In-depth Technical Guide to the Core Properties of Methylphenazinols
An In-depth Technical Guide to the Core Properties of Methylphenazinols
A Note on Nomenclature: The compound "8-Methylphenazin-1-ol" is not extensively documented in scientific literature. This guide will therefore focus on the well-characterized isomer, 5-methyl-10H-phenazin-1-ol , also known as reduced pyocyanine. The principles, properties, and methodologies discussed are broadly applicable to other methylphenazinol isomers. The numbering of the phenazine ring system follows IUPAC conventions.
Core Physicochemical Properties
5-methyl-10H-phenazin-1-ol is a derivative of the heterocyclic compound phenazine. It is recognized for its role as a bacterial metabolite, particularly as the reduced form of pyocyanine, a virulence factor produced by Pseudomonas aeruginosa.[1] Its core properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 5-methyl-10H-phenazin-1-ol | [1] |
| Synonyms | Reduced pyocyanine, 5-N-methyl-1-hydroxyphenazine | [1] |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Appearance | ||
| Melting Point | ||
| Boiling Point | ||
| Solubility | ||
| CAS Number |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the identification and characterization of methylphenazinol compounds. Below are the expected spectral characteristics based on the structure of 5-methyl-10H-phenazin-1-ol and related phenazine derivatives.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on the phenazine core, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and hydroxyl groups. |
| ¹³C NMR | Resonances for the carbon atoms of the phenazine rings, with distinct shifts for carbons bearing substituents, and a signal for the N-methyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (if in the dihydro form), C-H stretching (aromatic and methyl groups), C=N and C=C stretching (aromatic rings), and C-O stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns would be indicative of the phenazine core and its substituents. |
| UV-Vis Spectroscopy | Absorption maxima in the ultraviolet and visible regions, characteristic of the extended π-conjugated system of the phenazine ring. The position of these maxima can be sensitive to substitution and the oxidation state of the molecule.[2][3] |
Experimental Protocols
The synthesis of phenazine derivatives can be achieved through several established methods. A common approach is the Wohl-Aue reaction, which involves the condensation of an aniline with a nitrobenzene derivative.[4] Another versatile method is the Jourdan-Ullmann reaction followed by reductive cyclization.[5][6]
General Synthesis of Phenazine-1-carboxylic Acid (A Precursor)
This protocol outlines a general method for synthesizing phenazine-1-carboxylic acid, which can be a precursor to various phenazine derivatives.
Reaction Scheme:
A general synthetic workflow for phenazine-1-carboxylic acid.
Procedure:
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Jourdan-Ullmann Reaction: 2-bromo-3-nitrobenzoic acid is reacted with aniline in a suitable solvent such as DMF, in the presence of a base like potassium carbonate. The mixture is heated to facilitate the coupling reaction, forming a substituted diphenylamine derivative.[6]
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Ring Closure: The resulting diphenylamine derivative undergoes a reductive cyclization to form the phenazine ring system. This can be achieved using a reducing agent.[5][6]
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure phenazine-1-carboxylic acid.[7]
Synthesis of Pyocyanine (5-N-methyl-1-phenazinone)
A detailed procedure for the synthesis of pyocyanine, the oxidized form of 5-methyl-10H-phenazin-1-ol, is available in the Organic Syntheses collection. This multi-step synthesis involves condensation, demethylation, and subsequent alkylation.[8]
Experimental Workflow:
Workflow for the synthesis of Pyocyanine.
Biological Activity and Signaling Pathways
Phenazine compounds, particularly pyocyanine, are known for their significant biological activities, which are largely attributed to their ability to undergo redox cycling. This process generates reactive oxygen species (ROS), leading to oxidative stress in cells.[9][10]
Redox Cycling and Oxidative Stress
The core mechanism of phenazine bioactivity involves their ability to accept electrons from cellular reductants, such as NADH or NADPH, and subsequently transfer these electrons to molecular oxygen. This generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can damage various cellular components.[9][11][12]
Redox Cycling Pathway:
Phenazine redox cycling leading to ROS production.
Modulation of Cellular Signaling Pathways
The oxidative stress induced by phenazines like pyocyanine can disrupt various cellular signaling pathways, contributing to their virulence and cytotoxic effects.
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Calcium Signaling: Pyocyanine has been shown to alter intracellular calcium (Ca²⁺) signaling in human airway epithelial cells. At lower concentrations, it can inhibit agonist-induced Ca²⁺ release, while at higher concentrations, it can directly increase cytosolic Ca²⁺ levels, likely through an oxidant-dependent mechanism involving the release of Ca²⁺ from intracellular stores.[13] This disruption of Ca²⁺ homeostasis can interfere with critical cellular functions.[13]
-
EGFR/ERK Pathway: Pyocyanine-induced oxidative stress can activate the Epidermal Growth Factor Receptor (EGFR)/Extracellular signal-regulated kinase (ERK) signaling pathway.[14] This can lead to downstream effects such as increased mucin gene expression, contributing to the pathophysiology of lung infections.[14]
-
Mitochondrial Function: Both pyocyanine and 1-hydroxyphenazine can decrease mitochondrial membrane potential, indicating an impairment of mitochondrial function.[15] This can lead to reduced cell viability. Interestingly, while pyocyanine induces both cytosolic and mitochondrial Ca²⁺ increases, 1-hydroxyphenazine does not, suggesting that the impact on mitochondrial function may not be solely dependent on Ca²⁺ signaling.[15]
Simplified Overview of Pyocyanine's Impact on Signaling:
Key signaling pathways affected by pyocyanine.
Conclusion
While specific data for "8-Methylphenazin-1-ol" is limited, the study of its isomer, 5-methyl-10H-phenazin-1-ol (reduced pyocyanine), and other phenazine derivatives provides a robust framework for understanding the fundamental properties of this class of compounds. Their rich redox chemistry underpins their significant biological activities, making them important molecules in the fields of microbiology, drug development, and clinical research. The provided synthetic and analytical methodologies offer a starting point for researchers interested in exploring the properties and potential applications of novel methylphenazinol derivatives.
References
- 1. 5-methyl-10H-phenazin-1-ol | C13H12N2O | CID 439562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. Preparation method for phenazine-1-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104829544A - Preparation method for phenazine-1-carboxylic acid - Google Patents [patents.google.com]
- 7. 5-Methyl phenazine-1-carboxylic acid: a novel bioactive metabolite by a rhizosphere soil bacterium that exhibits potent antimicrobial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pseudomonas pyocyanine alters calcium signaling in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
